molecular formula C17H16ClN3O2 B3012808 3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034387-95-4

3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B3012808
M. Wt: 329.78
InChI Key: UVVYJALUWSOIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a chemical entity that appears to be structurally related to benzamide derivatives. These derivatives are known for their biological activities and have been explored for various pharmacological effects. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds that have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of the provided papers, the synthesis of similar compounds involves the introduction of substituents to the benzamide core to modulate the compound's properties and biological activity. For instance, the paper titled "Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors" describes the design and synthesis of benzamide derivatives with a substituted five-membered heteroaryl ring, which are evaluated as RET kinase inhibitors for cancer therapy .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their interaction with biological targets. The presence of a chloro group and a substituted pyridinyl moiety in the compound suggests potential for specific binding interactions. The paper on RET kinase inhibitors indicates that the introduction of a 1,2,4-oxadiazole ring in the benzamide derivatives provided strong inhibition of RET kinase activity, suggesting that the molecular structure of these compounds is critical for their function .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents. The reactivity of the amide bond and the presence of other functional groups can lead to different chemical transformations. While the specific reactions of 3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide are not detailed in the provided papers, the synthesis and modification of similar compounds suggest that these derivatives can be chemically versatile and amenable to further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and partition coefficient, are important for their pharmacokinetic and pharmacodynamic profiles. The paper on the synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides with hyperglycemic-hypoglycemic activity discusses the impact of substituents on the heterocyclic ring on blood glucose levels, indicating that these properties can significantly affect biological activity . However, a direct correlation between blood glucose levels and the partition coefficient was not observed, highlighting the complexity of predicting the biological effects based solely on physical and chemical properties .

Scientific Research Applications

Pyridyl Substituted Benzamides and Their Applications

  • Luminescent Properties and Stimuli-Responsive Behavior : Research into pyridyl substituted benzamides has unveiled compounds with luminescent properties both in solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution, showing dependency on solvent polarity. They exhibit reversible mechanochromic properties upon grinding and annealing, making them interesting for applications in stimuli-responsive materials (Srivastava et al., 2017).

Synthesis and Reactivity

  • New Synthesis Pathways : Research into the Vilsmeier formylation of enamides has led to the development of new pathways for synthesizing 2-pyridones and 2-chloropyridines. This reaction allows for substitution at multiple positions on the pyridine ring, demonstrating the versatility of pyridine derivatives in synthetic chemistry (Hayes & Meth–Cohn, 1979).

Advanced Drug Discovery

  • Metabolic Studies : The metabolic fate and disposition of related compounds have been extensively studied in rats and dogs, revealing significant insights into their absorption, distribution, metabolism, and excretion. These studies are crucial for understanding the pharmacokinetics of potential drug candidates, emphasizing the importance of pyridine derivatives in drug development (Yue et al., 2011).

Material Science Applications

  • Enhanced Emission and Aggregation Behavior : Compounds related to 3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide demonstrate unique aggregation-enhanced emission (AEE) properties and multi-stimuli-responsive behaviors. These characteristics make them suitable for various applications in material science, including the development of new photonic materials (Srivastava et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

properties

IUPAC Name

3-chloro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-14-4-1-3-13(8-14)17(23)20-10-12-7-15(11-19-9-12)21-6-2-5-16(21)22/h1,3-4,7-9,11H,2,5-6,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVYJALUWSOIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.